1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine
Overview
Description
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 4-position of the tetrahydropyridine ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine can be synthesized through various synthetic routes. One common method involves the reaction of 4-methyl-1,2,3,4-tetrahydro-pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound to its fully saturated form, 1-Boc-4-methyl-piperidine.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: 1-Boc-4-methyl-piperidine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine involves its reactivity as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the nitrogen atom, allowing selective reactions at other positions of the molecule. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-methyl-piperidine: A fully saturated analog of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine.
1-Boc-4-ethyl-1,2,3,4-tetrahydro-pyridine: A similar compound with an ethyl group at the 4-position instead of a methyl group.
1-Boc-4-phenyl-1,2,3,4-tetrahydro-pyridine: A derivative with a phenyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5,7,9H,6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUITLXLOCRTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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